2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol
Description
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with an ethan-1-ol group attached to the triazole ring
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-4-8-10-9-7-3-1-2-5-11(7)8/h12H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZIQYIDLPSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CCO)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528505-38-5 | |
| Record name | 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazole or pyridine rings.
Substitution: The hydrogen atoms on the triazole or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound interacts with specific kinases involved in tumor growth regulation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study Example : In vitro studies demonstrated that this compound reduced the viability of A549 (lung cancer) and MCF-7 (breast cancer) cells by more than 50% at concentrations of 10 µM over 48 hours.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results indicate that structural modifications can enhance antibacterial efficacy.
Enzyme Inhibition Studies
This compound is being investigated as a potential inhibitor for various enzymes involved in metabolic pathways. Its unique structure allows it to serve as a scaffold for developing more potent inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Variations in substituents can lead to different levels of activity against targeted enzymes and receptors.
Synthetic Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Optimization for Yield : Methods such as continuous flow synthesis may be employed to enhance yield and purity.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol: Similar structure but with a pyrazine ring instead of a pyridine ring.
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile: Contains an azepine ring and an acetonitrile group.
Uniqueness
The uniqueness of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol lies in its specific combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol (CAS: 83674606) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazolo-pyridine scaffold which is known for its versatility in drug design. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| SMILES | C1CCN2C(=NN=C2CCO)C1 |
| InChI | InChI=1S/C8H13N3O/c12-6-4... |
Anticancer Potential
The anticancer activity of triazolo-pyridine derivatives has been documented extensively. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating pathways such as Bcl-2 and caspase activation. For example, a study reported that a related triazolo compound exhibited an IC50 value of less than 10 µM against A-431 cells . Although direct studies on this compound are needed for confirmation, its structural similarities suggest potential anticancer activity.
Neuropharmacological Effects
Triazolo derivatives have been explored for their neuropharmacological effects. Some studies indicate that these compounds may possess anxiolytic and anticonvulsant properties. The mechanism often involves modulation of GABAergic neurotransmission . Animal models have shown promising results with related compounds reducing seizure activity significantly.
Structure-Activity Relationship (SAR)
The SAR of triazolo-pyridine derivatives indicates that modifications at specific positions can enhance biological activity. Key findings include:
- Substituents on the pyridine ring : Electron-donating groups tend to increase potency.
- Hydroxyl groups : Presence enhances solubility and biological activity.
A detailed analysis of related compounds has revealed that certain substitutions can lead to improved binding affinities for target proteins involved in disease processes .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various triazolo-pyridine derivatives including those closely related to this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : A derivative was tested against multiple cancer cell lines and demonstrated a high degree of cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
